![molecular formula C8H15Cl2N B1379692 2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride CAS No. 1438268-76-8](/img/structure/B1379692.png)
2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride
Overview
Description
2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride is a chemical compound with a bicyclic structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a bicyclo[2.2.1]heptane ring system with a chloroethyl group and an azabicyclo moiety, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride typically involves the reaction of bicyclo[2.2.1]heptane derivatives with chloroethylamine under specific conditions. One common method includes the use of a formal [4 + 2] cycloaddition reaction enabled by organocatalysis, which allows for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane scaffold . The reaction conditions are generally mild and operationally simple, making it an efficient synthetic route.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The bicyclic structure allows for further cycloaddition reactions, expanding its chemical versatility.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bicyclo[2.2.1]heptane derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its unique structure.
Industry: The compound’s chemical properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bicyclic structure provides stability and specificity in these interactions, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure but lacking the chloroethyl and azabicyclo groups.
2-Chlorobicyclo[2.2.1]heptane: A related compound with a chloro group but without the azabicyclo moiety.
Bicyclo[2.2.1]heptane-1-carboxylates: Compounds with a carboxylate group, synthesized via similar cycloaddition reactions.
Uniqueness
2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride is unique due to its combination of a chloroethyl group and an azabicyclo moiety, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2-chloroethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN.ClH/c9-3-4-10-6-7-1-2-8(10)5-7;/h7-8H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOJIVMJJQMOFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


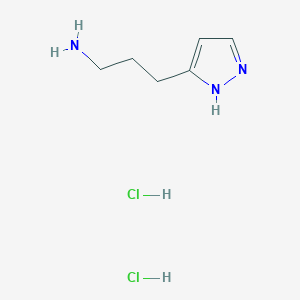
![2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1379614.png)
![tert-butyl 2-amino-5,7-dimethyl-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1379615.png)
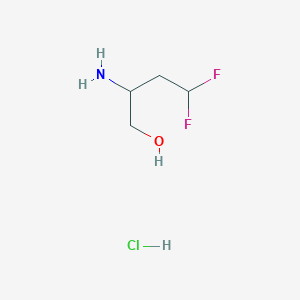
![[4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol](/img/structure/B1379617.png)
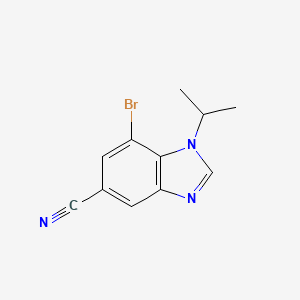
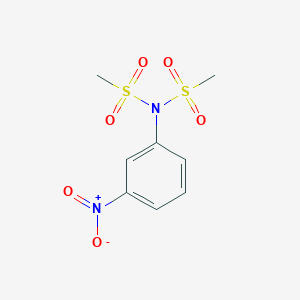
![N-[5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide hydrochloride](/img/structure/B1379624.png)
![8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B1379625.png)

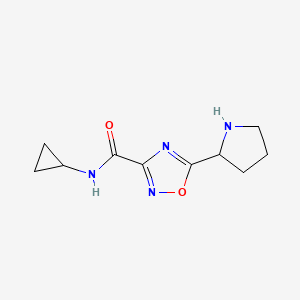
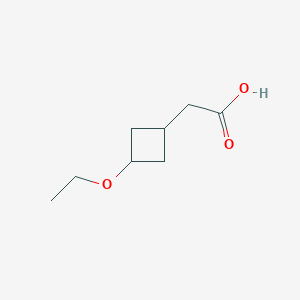
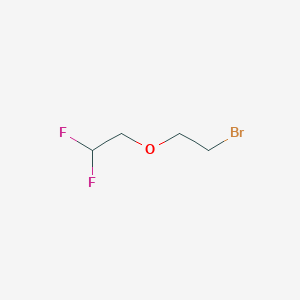
![6-[2-(Dimethylamino)acetamido]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1379631.png)
